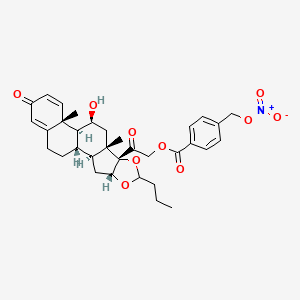

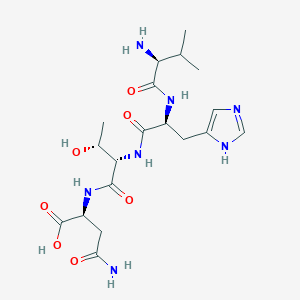

![molecular formula C19H31Cl2N3O5 B10858193 10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one;dihydrate;dihydrochloride CAS No. 1449233-60-6](/img/structure/B10858193.png)

10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one;dihydrate;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of JPI-289 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and have been patented by Jeil Pharmaceutical Co., Ltd . Industrial production methods typically involve high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for the determination of JPI-289 concentrations in plasma and urine .

Chemical Reactions Analysis

JPI-289 undergoes various chemical reactions, primarily involving inhibition of PARP-1 activity. Common reagents and conditions used in these reactions include hypoxia-induced conditions in cortical neurons and the use of specific inhibitors to reduce apoptosis and necrosis . Major products formed from these reactions include reduced levels of cleaved caspase-3, HIF-1α, and PAR in cortical neurons .

Scientific Research Applications

JPI-289 has been extensively studied for its neuroprotective effects in animal models of ischemic stroke. It has shown significant potential in reducing infarct volume and improving long-term behavior in these models . Additionally, JPI-289 has been investigated for its effects on the repair process of ischemic acute kidney injury, where it has shown beneficial effects in reducing apoptosis and necrosis .

Mechanism of Action

JPI-289 exerts its effects by inhibiting the activity of PARP-1, a key enzyme involved in DNA repair and the maintenance of genome integrity. By inhibiting PARP-1, JPI-289 reduces the formation of poly(ADP-ribose) polymers, which in turn decreases apoptosis, necrosis, neuroinflammation, and immune dysregulation . The molecular targets and pathways involved include the reduction of regulatory T cells in peripheral blood mononuclear cells and the modulation of various inflammatory and apoptotic markers .

Comparison with Similar Compounds

JPI-289 is unique in its potent and selective inhibition of PARP-1, making it a promising candidate for the treatment of acute ischemic stroke and other neurodegenerative diseases. Similar compounds include other PARP-1 inhibitors such as Olaparib, Rucaparib, and Niraparib, which are primarily used in the treatment of cancers .

Properties

CAS No. |

1449233-60-6 |

|---|---|

Molecular Formula |

C19H31Cl2N3O5 |

Molecular Weight |

452.4 g/mol |

IUPAC Name |

10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one;dihydrate;dihydrochloride |

InChI |

InChI=1S/C19H25N3O3.2ClH.2H2O/c1-2-25-16-11-13(12-22-6-8-24-9-7-22)10-15-17(16)18-14(19(23)21-15)4-3-5-20-18;;;;/h10-11,20H,2-9,12H2,1H3,(H,21,23);2*1H;2*1H2 |

InChI Key |

RYWIWBIJBCNLMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC2=C1C3=C(CCCN3)C(=O)N2)CN4CCOCC4.O.O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

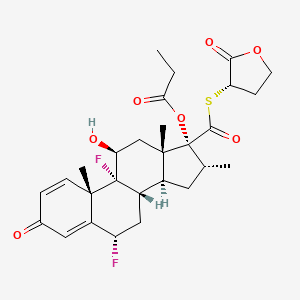

![(1R,4S,5'R,6'R,10S,11R,12R,14R,15R,16S,18R,19S,20R,25S,26R,27S,29S)-4-ethyl-11,15,19-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethylspiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-oxane]-13,17,23-trione](/img/structure/B10858119.png)

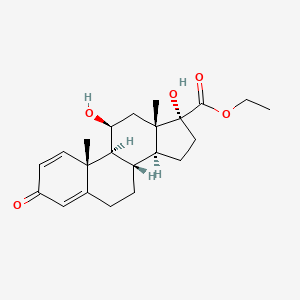

![[2-(11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 4-(nitrooxymethyl)benzoate](/img/structure/B10858125.png)

![1-(3-(1H-Indol-3-yl)propanoyl)-6-butyl-8-(piperidin-4-ylmethyl)tetrahydro-1H-pyrazino[1,2-a]pyrimidine-4,7(6H,8H)-dione](/img/structure/B10858155.png)

![(3S,8R,9S,10R,13S,14S,17S)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl benzoate](/img/structure/B10858167.png)

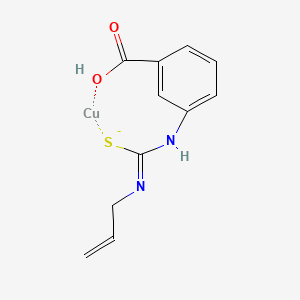

![potassium;2-chloro-3-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-oxo-5-phenyl-7H-thieno[2,3-b]pyridin-4-olate;hydrate](/img/structure/B10858185.png)

![(1R,4E,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,18E,20Z,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858189.png)

![2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10858201.png)

![methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]buta-1,3-diynyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B10858206.png)